4-(Benzylamino)-4-oxobutanoic acid
Overview
Description
4-(Benzylamino)-4-oxobutanoic acid is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2, and a carboxylic acid group, COOH .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions. These include alkylation, acylation, and elimination reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The specific physical and chemical properties of this compound would require further investigation.Scientific Research Applications
Structural Characterization
4-(Benzylamino)-4-oxobutanoic acid and its derivatives have been extensively studied for their structural properties. For instance, the compound (2R,3R)-4-benzylamino-2-benzoyloxy-3-hydroxy-4-oxobutanoic acid has been characterized as an unsymmetrical monoamide–monoacyl tartaric acid derivative with interesting molecular conformation stabilized by intramolecular hydrogen bonds (Madura et al., 2012). Similarly, the title compound Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, a derivative, displays a nearly planar structure with interesting intramolecular and intermolecular interactions (Fun et al., 2009).
Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound derivatives have been widely explored. Research shows diverse pathways and reactions leading to the formation of novel compounds. For example, Methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide to yield derivatives of tetronic acid, showcasing the compound's versatility in synthetic organic chemistry (Prezent & Dorokhov, 2012). Additionally, the microwave-mediated reaction of 4-aryl-4-oxobutanoic acids with benzylamines produces pyrrolones, demonstrating its potential in the synthesis of heterocyclic compounds (Rao et al., 2007).
Biochemical and Pharmaceutical Applications
Several studies have investigated the potential biochemical and pharmaceutical applications of this compound derivatives. A succinamic acid derivative of this compound has shown promising results as an insulinotropic agent for treating non-insulin dependent diabetes mellitus in experimental models (Khurana et al., 2018). Additionally, derivatives of this compound have been examined for their psychotropic activity, indicating the potential for developing new pharmaceutical substances (Pulina et al., 2022).
Advanced Material Synthesis
This compound derivatives have also been utilized in the synthesis of advanced materials. For instance, the novel surfactant 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, synthesized via a copper catalyzed cross-coupling reaction, has shown unique properties forming large-diameter premicellar aggregation, highlighting its potential in material science applications (Chen et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 4-(Benzylamino)-4-oxobutanoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to bind to amino acids and decrease ammonia levels . .
Mode of Action
It’s worth noting that benzylic compounds, which this molecule is a derivative of, can undergo various reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that amino acids play crucial roles in various biochemical pathways, including the synthesis of proteins and other biomolecules .
Pharmacokinetics
Similar compounds, such as the cyclin-dependent kinase inhibitors, are known to exhibit a large inter-individual variability in exposure and are extensively metabolized by cytochrome p450 3a4 .
Result of Action
Benzylic compounds are known to undergo oxidation to form carboxylic acids , which could potentially impact cellular processes.
Action Environment
It’s known that the stability and reactivity of similar organoboron compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
4-(benzylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMZKFJMYHDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351175 | |
Record name | N-Benzyl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64984-60-7 | |
Record name | N-Benzyl-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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